molecular formula C20H24N4O2 B2460261 N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide CAS No. 1326943-34-3

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide

Katalognummer B2460261
CAS-Nummer: 1326943-34-3
Molekulargewicht: 352.438
InChI-Schlüssel: XBISXJFDPRUQGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide, also known as CR845, is a novel kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications.

Wirkmechanismus

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide exerts its pharmacological effects by selectively activating the kappa opioid receptor, which is primarily located in the central nervous system. Activation of the kappa opioid receptor leads to the inhibition of pain signaling pathways and the modulation of neurotransmitter release, resulting in analgesia and anti-pruritic effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-pruritic effects, and anti-inflammatory effects. In addition, N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioid analgesics.

Vorteile Und Einschränkungen Für Laborexperimente

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has several advantages for use in lab experiments, including its high selectivity for the kappa opioid receptor, its ability to produce analgesia and anti-pruritic effects without producing adverse effects, and its low potential for abuse and addiction. However, N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide also has some limitations, including its relatively short half-life and the need for further research to fully understand its pharmacological effects.

Zukünftige Richtungen

There are several potential future directions for research on N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide, including the development of new formulations and delivery methods, the investigation of its potential therapeutic applications in other areas, such as depression and anxiety, and the exploration of its mechanism of action and pharmacological effects at the molecular level. Additionally, further research is needed to fully understand the safety and efficacy of N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in long-term use and in different patient populations.

Synthesemethoden

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is synthesized through a multistep process involving the reaction of 4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzoic acid with cyclopropylmethylamine. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified using column chromatography to obtain N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and pruritus. Preclinical studies have shown that N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has a high affinity for the kappa opioid receptor and can effectively reduce pain and itching without producing the adverse effects associated with traditional opioid analgesics. Clinical trials have also demonstrated the safety and efficacy of N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in treating various types of pain, including postoperative pain, chronic pain, and neuropathic pain.

Eigenschaften

IUPAC Name

N-(cyclopropylmethyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19(23-14-15-4-5-15)16-6-8-17(9-7-16)26-20-18(21-10-11-22-20)24-12-2-1-3-13-24/h6-11,15H,1-5,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBISXJFDPRUQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.